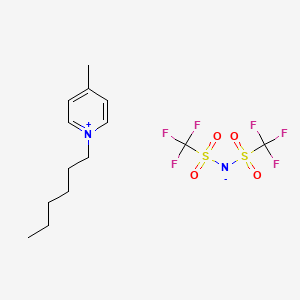

N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide is a chemical compound with the molecular formula C14H20F6N2O4S2 and a molecular weight of 458.43 . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of N-hexyl-4-metylpyridinium chloride with lithium bis((trifluoromethyl)sulfonyl)imide in an organic solvent . The reaction is carried out under controlled conditions, such as temperature and pressure, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Mechanism of Action

The mechanism of action of N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide include:

- N-octyl-3-metylpyridinium chloride

- N-octyl-3-metylpyridinium bromide

- N-octyl-3-metylpyridinium tetrafluoroborate

- N-octyl-3-metylpyridinium hexafluorophosphate

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to industrial processes .

Biological Activity

N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide (abbreviated as [C14H20F6N2O4S2]) is an ionic liquid that has garnered attention for its unique properties and potential biological applications. This article explores its biological activity, including interactions with biomolecules, enzymatic effects, and implications for therapeutic use.

- Molecular Formula : C14H20F6N2O4S2

- Molecular Weight : 458.44 g/mol

- Appearance : Colorless to pale yellow liquid

- Freezing Point : Approximately 12.8°C

- Electrical Conductivity : 0.19 S/m at 20°C

The compound features a pyridinium cation and a bis(trifluoromethyl)sulfonyl imide anion, contributing to its ionic character and solubility in various solvents.

Research indicates that N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide interacts with various biomolecules, potentially modulating enzymatic activities and cellular pathways. The mechanism of action may involve binding to specific molecular targets, leading to either therapeutic effects or toxicity, depending on concentration and context of use.

Biological Interactions

The biological activity of this compound has been studied in several contexts:

- Enzyme Modulation : N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide has shown potential in modulating enzyme activities. For instance, studies have indicated that it can influence the catalytic efficiency of certain enzymes, which may have implications for metabolic pathways.

- Cellular Signaling Pathways : The compound's interactions with cellular signaling pathways are under investigation. Preliminary findings suggest that it may affect pathways involved in cell proliferation and apoptosis, although further research is necessary to elucidate these mechanisms fully .

- Toxicity Studies : Understanding the safety profile of N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide is crucial. Toxicity assessments have indicated that while low concentrations may exhibit beneficial effects, higher concentrations could lead to cytotoxicity .

Comparative Analysis with Similar Compounds

To contextualize the unique properties of N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-octyl-3-methylpyridinium chloride | Similar pyridinium structure | Moderate enzyme inhibition |

| N-octyl-3-methylpyridinium bromide | Contains bromide instead of sulfonamide | Lower toxicity profile |

| N-octyl-3-methylpyridinium tetrafluoroborate | Incorporates tetrafluoroborate anion | Limited biological activity |

| N-octyl-3-methylpyridinium hexafluorophosphate | Uses hexafluorophosphate as the anion | Similar enzyme modulation effects |

This table illustrates that while many related compounds share structural similarities, their biological activities can differ significantly.

Case Studies

Several case studies have explored the biological implications of N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide:

- Case Study 1 : A study investigating its effect on cancer cell lines found that at low concentrations, the compound inhibited cell growth by inducing apoptosis through specific signaling pathways .

- Case Study 2 : Research focused on its application in drug delivery systems highlighted its potential to enhance the solubility and bioavailability of poorly soluble drugs, demonstrating its utility in pharmaceutical formulations .

- Case Study 3 : Toxicological assessments revealed that while the compound exhibits low toxicity at therapeutic doses, higher concentrations resulted in significant cytotoxic effects on liver cells, necessitating careful dosage regulation in therapeutic applications .

Properties

Molecular Formula |

C14H20F6N2O4S2 |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-methylpyridin-1-ium |

InChI |

InChI=1S/C12H20N.C2F6NO4S2/c1-3-4-5-6-9-13-10-7-12(2)8-11-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1 |

InChI Key |

CGNMFVSTZLKCNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.